molecular formula C18H19F2NO2 B5978039 [1-(cyclopentene-1-carbonyl)piperidin-3-yl]-(2,5-difluorophenyl)methanone

[1-(cyclopentene-1-carbonyl)piperidin-3-yl]-(2,5-difluorophenyl)methanone

Cat. No.: B5978039
M. Wt: 319.3 g/mol
InChI Key: WQQIASZBXCWYAG-UHFFFAOYSA-N
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Description

[1-(cyclopentene-1-carbonyl)piperidin-3-yl]-(2,5-difluorophenyl)methanone: is a complex organic compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(cyclopentene-1-carbonyl)piperidin-3-yl]-(2,5-difluorophenyl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the piperidine ring, followed by the introduction of the cyclopentene-1-carbonyl group through a series of condensation reactions. The final step involves the attachment of the 2,5-difluorophenyl group under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

[1-(cyclopentene-1-carbonyl)piperidin-3-yl]-(2,5-difluorophenyl)methanone: undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[1-(cyclopentene-1-carbonyl)piperidin-3-yl]-(2,5-difluorophenyl)methanone: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural properties.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of [1-(cyclopentene-1-carbonyl)piperidin-3-yl]-(2,5-difluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

[1-(cyclopentene-1-carbonyl)piperidin-3-yl]-(2,5-difluorophenyl)methanone: can be compared to other compounds with similar structures, such as:

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[1-(cyclopentene-1-carbonyl)piperidin-3-yl]-(2,5-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2NO2/c19-14-7-8-16(20)15(10-14)17(22)13-6-3-9-21(11-13)18(23)12-4-1-2-5-12/h4,7-8,10,13H,1-3,5-6,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQIASZBXCWYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C(=O)N2CCCC(C2)C(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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